1-Chloro-2,4-difluorobenzene

Übersicht

Beschreibung

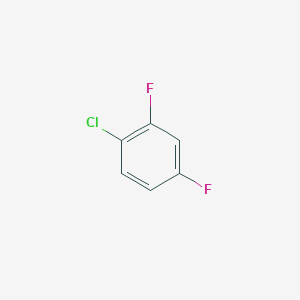

1-Chloro-2,4-difluorobenzene (CAS 1435-44-5) is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine at the 1-position and fluorine atoms at the 2- and 4-positions. This substitution pattern confers unique electronic and steric properties, making it valuable in synthetic chemistry.

Vorbereitungsmethoden

1-Chloro-2,4-difluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-difluoroaniline with t-butyl nitrite in the presence of boron trifluoride etherate complex, followed by the thermal decomposition of the resulting diazonium salt . Another method involves the reaction of substituted benzenes with xenon difluoride in the presence of boron trifluoride-diethyl ether complex .

Industrial production methods typically involve the chlorination and fluorination of benzene derivatives under controlled conditions to achieve the desired substitution pattern .

Analyse Chemischer Reaktionen

1-Chloro-2,4-difluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine and fluorine atoms influence the reactivity and orientation of the benzene ring.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) makes the compound susceptible to nucleophilic aromatic substitution reactions.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can be involved in such reactions under appropriate conditions.

Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1-Chloro-2,4-difluorobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure contributes to the bioactivity and metabolic stability of drugs. The compound is particularly valuable in the development of:

- Antiviral Agents : It has been utilized in synthesizing antiviral drugs that target specific viral mechanisms.

- Anticancer Drugs : The compound is involved in creating agents that inhibit cancer cell proliferation.

- CNS Active Compounds : Its derivatives are often used to develop medications for neurological disorders due to their ability to cross the blood-brain barrier effectively.

Agricultural Chemicals

In the agricultural sector, this compound is used to produce various agrochemicals, especially herbicides. Its application includes:

- Herbicide Formulations : The compound enhances the efficacy of herbicides by improving their stability and solubility in formulations.

- Pesticide Development : It is also involved in synthesizing pesticides that help manage pests while minimizing environmental impact.

Material Science

The compound plays a significant role in material science, particularly in the synthesis of specialty polymers and resins. Key applications include:

- Polymer Production : 1-Chloro-2,4-difluorobenzene is used as a building block for creating high-performance polymers that exhibit enhanced thermal and chemical resistance.

- Coatings and Adhesives : It contributes to formulating durable coatings and adhesives that require specific mechanical properties.

Synthesis of Fluorinated Compounds

This compound acts as a precursor for synthesizing other fluorinated compounds, which are essential in various applications:

- Refrigerants : It is involved in producing environmentally friendly refrigerants that have lower global warming potential.

- Solvents : The compound is also used to create solvents that are less harmful to the environment compared to traditional solvents.

Research and Development

This compound is extensively used in academic and industrial research settings:

- Chemical Reactivity Studies : Researchers utilize this compound to study reaction mechanisms involving fluorinated compounds.

- Environmental Impact Assessments : It aids in evaluating the environmental fate of chemicals and developing safer chemical processes.

Case Study 1: Pharmaceutical Synthesis

A study published in Journal of Medicinal Chemistry demonstrated the synthesis of a new class of antiviral agents using this compound as an intermediate. The resulting compounds showed enhanced potency against viral targets compared to existing drugs.

Case Study 2: Agrochemical Application

Research conducted by agricultural chemists highlighted the effectiveness of herbicides formulated with this compound. Field trials indicated a significant reduction in weed populations with minimal impact on crop yield.

Wirkmechanismus

The mechanism of action of 1-chloro-2,4-difluorobenzene involves its reactivity as a halogenated aromatic compound. The chlorine and fluorine atoms influence the electron density of the benzene ring, making it reactive towards electrophiles and nucleophiles. The compound’s molecular targets and pathways depend on the specific reactions and applications it is involved in .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Difluorobenzenes

a. 1-Bromo-2,4-difluorobenzene

- Reactivity : Bromine, being a better leaving group than chlorine, enhances reactivity in cross-coupling reactions. For instance, it undergoes Suzuki-Miyaura coupling with η-methoxybromobenzene under palladium catalysis to form biphenyl derivatives .

- Applications : Preferred in coupling reactions for liquid crystal synthesis due to faster kinetics compared to chloro analogs .

b. 1-Chloro-2,6-difluorobenzene

- Regioselectivity : The 2,6-difluoro substitution directs electrophilic attacks to the 4-position. This contrasts with 1-chloro-2,4-difluorobenzene, where fluorine at the 4-position deactivates the adjacent position, favoring substitution at the 1-chloro site .

Nitro-Substituted Analogs

a. 1-Chloro-2,4-dinitrobenzene (CDNB)

- Biological Activity : Widely used as a substrate for glutathione S-transferase (GST) assays due to its electrophilic reactivity. CDNB conjugates with glutathione, forming a measurable product .

- Toxicity : Causes glutathione depletion and membrane damage in erythrocytes, unlike this compound, which lacks reported toxicological effects .

b. 4-Chloro-2,3-difluoronitrobenzene (CAS 2689-07-8)

- Electronic Effects : The nitro group strongly deactivates the ring, reducing reactivity in SNAr reactions compared to fluorine-substituted derivatives. This compound is primarily used in niche synthetic applications .

Trifluoromethyl and Difluoromethyl Derivatives

a. 1-Chloro-2-(trifluoromethyl)benzene

- Electronic Properties : The trifluoromethyl group is a stronger electron-withdrawing group than fluorine, leading to greater ring deactivation. This reduces reactivity in electrophilic substitutions but enhances stability in harsh conditions .

b. 1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS 1214333-76-2)

- Structural Impact : The difluoromethyl group introduces steric hindrance, altering regioselectivity in substitution reactions. This compound is less reactive in SNAr compared to this compound .

Data Tables

Table 1: Reactivity Comparison in SNAr Reactions

Table 2: Physical and Electronic Properties

| Compound | Molecular Weight | Substituents | Key Electronic Effect |

|---|---|---|---|

| This compound | 148.55 | 1-Cl, 2-F, 4-F | Moderate deactivation |

| 1-Bromo-2,4-difluorobenzene | 193.00 | 1-Br, 2-F, 4-F | Enhanced leaving group ability |

| 4-Chloro-2,3-difluoronitrobenzene | 209.53 | 4-Cl, 2-F, 3-F, 1-NO₂ | Strong deactivation by nitro group |

Biologische Aktivität

1-Chloro-2,4-difluorobenzene (CAS Number: 1435-44-5) is an aromatic halogenated compound with a molecular formula of CHClF and a molecular weight of approximately 148.54 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and applications in medicinal chemistry.

This compound is characterized by its unique structure, which includes both chlorine and fluorine substituents on a benzene ring. The presence of these halogens significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClF |

| Molecular Weight | 148.54 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1435-44-5 |

Antimicrobial Properties

Research indicates that halogenated aromatic compounds can exhibit significant antimicrobial activity. In particular, studies have shown that derivatives of difluorobenzene can act as effective agents against various bacterial strains. For instance, the compound has been investigated as an intermediate in the synthesis of quinolone antibiotics, which are known for their broad-spectrum antibacterial properties .

Case Study: Antibacterial Activity

A study explored the synthesis of quinolone derivatives from this compound, revealing that these compounds displayed enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts. The modifications introduced by the fluorine and chlorine atoms were crucial for increasing the bioactivity of these derivatives .

Toxicity and Environmental Impact

The toxicity profile of this compound has been evaluated in various studies. The U.S. Environmental Protection Agency (EPA) has identified this compound as a potential air toxic due to its persistence and bioaccumulation capabilities .

Toxicological Data:

- Acute Toxicity: Exhibits moderate toxicity upon exposure.

- Chronic Effects: Potential carcinogenic effects have been noted in long-term exposure scenarios.

The compound's interaction with biological systems raises concerns regarding its environmental persistence and potential health risks associated with exposure.

The biological activity of this compound is primarily attributed to its ability to disrupt cellular processes through various mechanisms:

- Enzyme Inhibition: It may inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption: The hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.

Applications in Medicinal Chemistry

Due to its structural characteristics and biological activities, this compound serves as a valuable building block in medicinal chemistry. Its derivatives are being explored for their potential as:

- Antibiotics: As mentioned earlier, they can be modified to enhance antibacterial efficacy.

- Anticancer Agents: Research is ongoing into the development of fluorinated compounds with anticancer properties.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-chloro-2,4-difluorobenzene, and how do they influence experimental design?

- Answer : The compound (CAS 1435-44-5, C₆H₃ClF₂) has a density of 1.353 g/mL at 25°C, a molecular weight of 148.54 g/mol, and a boiling point of ~137°C. Its halogenated aromatic structure confers high thermal stability and lipophilicity, making it suitable for reactions requiring inert solvents (e.g., dichloromethane or ether). Researchers should note its low water solubility, which necessitates phase-transfer catalysts for aqueous-phase reactions. Safety protocols must address skin irritation (Skin Irrit. Cat. 2) and sensitization risks (Skin Sens. Cat. 1) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at 2–8°C in airtight containers to prevent degradation. Avoid prolonged exposure due to its WGK 2 classification (moderate water hazard). Spills require neutralization with inert adsorbents (e.g., vermiculite) followed by disposal as hazardous waste under local regulations .

Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?

- Answer : Use HPLC (≥98% purity) with a C18 column and UV detection at 254 nm. Confirm structural integrity via ¹⁹F NMR (δ ~ -110 to -120 ppm for fluorines) and GC-MS (EI mode, m/z 148 [M⁺]). Cross-validate with FT-IR to detect C-F (1200–1100 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .

Advanced Research Questions

Q. How can this compound be utilized in designing antimicrobial agents?

- Answer : Its halogenated structure enhances membrane permeability in Gram-positive bacteria. For example, derivatives like 1-chloro-2-isocyanate analogs inhibit DNA gyrase (binding energy: -4.63 to -5.64 kcal/mol) via hydrogen bonding with Thr165 and Asp73 residues. Use agar well diffusion assays (IZD: 12–18 mm for Bacillus subtilis) and MIC testing (e.g., 64 µg/mL for Staphylococcus aureus). Computational docking (MOE software) predicts ligand efficiency comparable to ciprofloxacin .

| Compound | IZD (mm) | MIC (µg/mL) | Binding Energy (kcal/mol) |

|---|---|---|---|

| CTC* | 15–18 | 32 | -5.64 |

| CPC* | 12–15 | 64 | -4.92 |

| CMC* | 10–12 | 128 | -4.63 |

| *Analogous derivatives from in-silico studies . |

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?

- Answer : Apply Lipinski’s Rule of Five: Ensure molecular weight <500 Da, logP <5, H-bond donors <5, and acceptors <10. For oral bioavailability, target topological polar surface area (TPSA) <140 Ų. Derivatives with piperazine/morpholine substituents improve solubility (logS >-4) while maintaining affinity for DNA gyrase. Validate via ADMET prediction tools (e.g., SwissADME) .

Q. How do computational methods elucidate the binding mechanisms of this compound derivatives with bacterial targets?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal key interactions:

- Hydrogen bonds between carbonyl groups and Thr165/Asp73.

- Van der Waals interactions with Ile78 and Pro78.

- Chlorine atoms enhance hydrophobic binding in the gyrase pocket.

Prioritize ligands with ΔG < -5 kcal/mol and ligand efficiency >0.3 .

Q. What synthetic routes are effective for introducing functional groups to this compound?

- Answer :

- Nucleophilic aromatic substitution : React with KNH₂ in liquid NH₃ to replace Cl with NH₂.

- Suzuki coupling : Use Pd(PPh₃)₄ catalyst to attach aryl boronic acids to the chloro position.

- Electrophilic fluorination : Employ Selectfluor® to introduce additional F groups.

Monitor regioselectivity via DFT calculations (Gaussian 09) to predict substitution patterns .

Q. Data Contradictions and Resolution

- Issue : Conflicting MIC values for Gram-negative bacteria (e.g., E. coli). Some studies report inactivity (IZD = 0 mm), while others note weak inhibition (MIC = 256 µg/mL).

Eigenschaften

IUPAC Name |

1-chloro-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCSNHQKXUSMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162441 | |

| Record name | 1-Chloro-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-44-5 | |

| Record name | 1-Chloro-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,4-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1435-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.